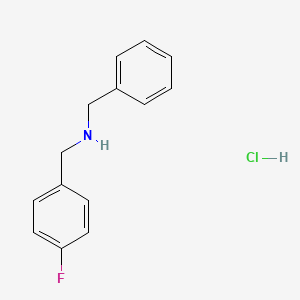

N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride

Description

N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyl group attached to a methanamine backbone, which is further substituted with a 4-fluorophenyl moiety. The hydrochloride salt enhances solubility and stability, making it suitable for synthetic and pharmaceutical applications. This compound is cataloged under secondary amines and has been utilized as a building block in organic synthesis .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN.ClH/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12;/h1-9,16H,10-11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYMTBOFRPOGFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride typically involves the reaction of benzylamine with 4-fluorobenzaldehyde under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .

Types of Reactions:

Oxidation: N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features, molecular formulas, and available data for N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride and its analogs:

Key Comparative Insights

Substituent Effects: Electron-Withdrawing vs. In contrast, dimethoxy substituents (e.g., in C₁₆H₁₉ClFNO₂) provide electron-donating effects, which may alter charge distribution and solubility . Halogen Variations: Replacing fluorine with chlorine (e.g., I-16 in ) can increase molecular weight and lipophilicity, impacting receptor affinity and metabolic stability.

Synthetic Challenges :

- The low yield (20%) of I-16 highlights synthetic complexity due to the piperazine ring and stereochemical considerations. The target compound’s discontinued status may reflect similar challenges in scalability or purification.

Biological Relevance: Compounds with piperazine (I-16) or pyrrole (C₁₃H₁₆ClFN₂) moieties show explicit receptor interactions (e.g., serotonin/norepinephrine or hydrogen bonding targets), whereas the target compound’s benzyl-fluorophenyl motif may favor non-polar interactions, common in CNS-targeting agents.

Stereochemical Influence :

- Enantiomers like (R)-N-Benzyl-1-phenylethanamine hydrochloride demonstrate the importance of chirality in biological activity, suggesting that the target compound’s stereochemistry (if applicable) could significantly alter its efficacy.

Biological Activity

N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H15ClFN

- Molecular Weight : 251.72 g/mol

- Physical Appearance : Crystalline white powder

- CAS Number : 55097-55-7

N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride is structurally related to compounds known for their roles as potassium channel blockers. Its mechanism of action involves:

- Potassium Channel Inhibition : By binding to specific sites on potassium channels, it inhibits their activity, which can alter cellular electrical activity and influence processes such as muscle contraction and neurotransmission .

- Interaction with Enzymes : The compound may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding or catalysis.

Cellular Effects

The compound has been shown to influence various cellular processes:

- Cell Signaling Pathways : It affects gene expression and cellular metabolism, leading to changes in cell function.

- Impact on Neurotransmission : As a potassium channel blocker, it can modulate neurotransmitter release, potentially affecting conditions like neuropathic pain .

Comparative Analysis with Related Compounds

A comparison of N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride with similar compounds reveals distinct biological activities due to the presence of the fluorine atom. This substitution enhances stability and lipophilicity, improving interaction with biological targets compared to its chloro and bromo analogs.

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N-Benzyl-1-(4-fluorophenyl)methanamine HCl | Potassium channel blocker | Enhanced stability due to fluorine |

| N-Benzyl-1-(4-chlorophenyl)methanamine HCl | Moderate potassium channel inhibition | Less lipophilic than fluorinated variant |

| N-Benzyl-1-(4-bromophenyl)methanamine HCl | Similar activity but lower potency | Bromine substitution affects reactivity |

Case Studies

- Neuropathic Pain Models : In studies involving rodent models of neuropathic pain, compounds structurally related to N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride have shown antinociceptive properties without inducing motor deficits, suggesting potential therapeutic applications in pain management .

- Anticancer Activity : Research indicates that derivatives of benzylamines exhibit significant anticancer properties. For instance, salinomycin derivatives with similar structures were screened for antiproliferative activity against various cancer cell lines, highlighting the potential of benzylamine derivatives in oncology .

- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes has been explored in various biochemical assays. For example, it has been evaluated for its effects on GABA transporters, which are critical targets in treating neurological disorders .

Q & A

Q. What are the optimized synthetic routes for N-Benzyl-1-(4-fluorophenyl)methanamine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination using a palladium-based catalyst. For example, a protocol adapted from Pd/NiO-catalyzed reactions involves reacting benzaldehyde derivatives with (4-fluorophenyl)methanamine under hydrogen atmosphere. Key parameters include:

- Catalyst loading : 1.1 wt% Pd/NiO achieves 90% yield in 10 hours at 25°C .

- Solvent selection : Dichloromethane (DCM) is commonly used for amine-acyl chloride couplings, with diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts .

- Purification : Post-reaction, extract with DCM, wash with water, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- ¹H NMR : Key peaks include aromatic protons (δ 7.35–7.23 ppm for benzyl/fluorophenyl groups) and methanamine protons (δ 3.8–4.2 ppm). Compare with published spectra of analogs like Sarizotan hydrochloride, which shares structural motifs .

- HPLC : Use a C18 column with UV detection at 255 nm (λmax for aromatic amines) and a mobile phase of acetonitrile/water (70:30) to assess purity ≥98% .

- Mass spectrometry : Confirm molecular weight (e.g., exact mass 195.0018 for fluorophenyl fragments) via ESI-MS .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at 2–8°C in sealed, light-resistant containers to prevent decomposition. Avoid repeated freeze-thaw cycles .

- Humidity control : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the hydrochloride salt .

- Long-term stability : Analogous compounds (e.g., Sarizotan hydrochloride) show ≥5-year stability at -20°C .

Advanced Research Questions

Q. How can catalytic reductive amination be optimized for enantioselective synthesis of derivatives?

Methodological Answer:

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation to control stereochemistry at the methanamine center .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance enantiomeric excess (ee) by stabilizing transition states.

- Kinetic analysis : Monitor reaction progress via in-situ IR or GC-MS to identify rate-limiting steps (e.g., imine formation vs. reduction) .

Q. What pharmacological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:

- Serotonin/dopamine receptors : Structural analogs like Sarizotan (a 5-HT1A agonist and D2/D3 modulator) suggest potential CNS applications. Use radioligand binding assays (e.g., [³H]WAY-100635 for 5-HT1A) to evaluate affinity .

- In vitro models : Test neuroprotective effects in SH-SY5Y cells exposed to oxidative stress, measuring viability via MTT assays .

Q. How should researchers address discrepancies in synthetic yields reported across studies?

Methodological Answer:

- Variable analysis : Compare catalyst activity (e.g., Pd/NiO vs. Pd/C), solvent purity, and amine/aldehyde stoichiometry. For example, excess benzaldehyde (1.2 eq) may improve yields by driving imine formation .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., N-alkylated side products) that reduce yield .

Q. What strategies are effective for analyzing trace impurities in batch synthesis?

Methodological Answer:

Q. How does the fluorophenyl moiety influence physicochemical properties compared to non-fluorinated analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.